molecular formula C28H26NaO9 B12333307 1,3-Benzodioxole-5-acetic acid, alpha-[2-(4-methoxyphenyl)-2-oxo-1-[(3,4,5-trimethoxyphenyl)methyl]ethylidene]-, sodium salt (1:1)

1,3-Benzodioxole-5-acetic acid, alpha-[2-(4-methoxyphenyl)-2-oxo-1-[(3,4,5-trimethoxyphenyl)methyl]ethylidene]-, sodium salt (1:1)

Cat. No.: B12333307
M. Wt: 529.5 g/mol
InChI Key: XTVABJHDPQZAPZ-RKVLWQGQSA-N
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Description

1,3-Benzodioxole-5-acetic acid, alpha-[2-(4-methoxyphenyl)-2-oxo-1-[(3,4,5-trimethoxyphenyl)methyl]ethylidene]-, sodium salt (11): is a complex organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxole-5-acetic acid derivatives typically involves the reaction of catechol with disubstituted halomethanes . The specific synthetic route for this compound may involve multiple steps, including the formation of intermediate compounds and subsequent reactions to introduce the desired functional groups.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodioxole-5-acetic acid derivatives can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,3-Benzodioxole-5-acetic acid derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-acetic acid derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The molecular targets may include enzymes, receptors, and other proteins involved in various biological processes.

Comparison with Similar Compounds

Uniqueness: 1,3-Benzodioxole-5-acetic acid, alpha-[2-(4-methoxyphenyl)-2-oxo-1-[(3,4,5-trimethoxyphenyl)methyl]ethylidene]-, sodium salt (1:1) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Biological Activity

1,3-Benzodioxole derivatives have garnered attention in pharmacological research due to their diverse biological activities, including anticancer, anti-inflammatory, and analgesic effects. The compound in focus, 1,3-Benzodioxole-5-acetic acid, alpha-[2-(4-methoxyphenyl)-2-oxo-1-[(3,4,5-trimethoxyphenyl)methyl]ethylidene]-, sodium salt (1:1) , is a complex structure that has shown promise in various biological assays. This article aims to synthesize existing research findings on the biological activity of this compound and present detailed data on its mechanisms of action and therapeutic potential.

Target Receptors

Research indicates that 1,3-Benzodioxole derivatives often act on various biological targets. Specifically, this compound has been noted to interact with cyclooxygenase enzymes (COX-1 and COX-2) , which play crucial roles in inflammation and pain pathways.

Mode of Action

The compound acts as an inhibitor of COX enzymes. In a study evaluating several benzodioxole derivatives, it was found that the compound exhibited significant inhibitory activity against COX-2 with an IC50 value of approximately 1.45 µM , demonstrating a higher selectivity compared to traditional anti-inflammatory drugs like Ketoprofen .

Anticancer Activity

The anticancer properties of this compound were evaluated against various cancer cell lines. Notably, it demonstrated cytotoxic effects against the HeLa cervical cancer cell line with IC50 values ranging from 0.219 to 1.94 mM . The mechanism involves the induction of apoptosis and inhibition of tumor cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound was assessed through several assays measuring COX inhibition and cytokine release. It was found to significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting its applicability in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study involving multiple benzodioxole derivatives showed that the sodium salt form of this compound was particularly effective against HeLa cells, outperforming other derivatives in terms of cytotoxicity .
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased paw edema and reduced levels of inflammatory markers compared to control groups .

Comparative Data Table

Activity TypeIC50 Value (µM)Reference
COX-1 Inhibition4.25 - 33.7
COX-2 Inhibition1.45
Cytotoxicity (HeLa)0.219 - 1.94 mM
Anti-inflammatorySignificant reduction in cytokines

Properties

Molecular Formula

C28H26NaO9

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C28H26O9.Na/c1-32-19-8-5-17(6-9-19)26(29)20(11-16-12-23(33-2)27(35-4)24(13-16)34-3)25(28(30)31)18-7-10-21-22(14-18)37-15-36-21;/h5-10,12-14H,11,15H2,1-4H3,(H,30,31);/b25-20-;

InChI Key

XTVABJHDPQZAPZ-RKVLWQGQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C(/C2=CC3=C(C=C2)OCO3)\C(=O)O)/CC4=CC(=C(C(=C4)OC)OC)OC.[Na]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=C(C2=CC3=C(C=C2)OCO3)C(=O)O)CC4=CC(=C(C(=C4)OC)OC)OC.[Na]

Origin of Product

United States

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